molecular formula C14H10F3NO3 B1461201 Picoxystrobin metabolite M8 CAS No. 2379883-79-9

Picoxystrobin metabolite M8

Cat. No. B1461201
CAS RN: 2379883-79-9
M. Wt: 297.23 g/mol
InChI Key: SCASTWHLUHBICN-UHFFFAOYSA-N
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Description

Picoxystrobin metabolite M8 is a metabolite of Picoxystrobin, a broad-spectrum fungicide . It’s used in a variety of crops to manage fungal pathogens . The metabolite M8 has a molecular formula of C14 H10 F3 N O3 and a molecular weight of 297.2293 .


Molecular Structure Analysis

The molecular structure of Picoxystrobin metabolite M8 is represented by the SMILES string OC(=O)c1ccccc1COc2cccc(n2)C(F)(F)F . The IUPAC name for this compound is 2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]benzoic acid .

properties

IUPAC Name

2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)11-6-3-7-12(18-11)21-8-9-4-1-2-5-10(9)13(19)20/h1-7H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCASTWHLUHBICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904640
Record name 2-({[6-(Trifluoromethyl)-2-pyridinyl]oxy}methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Picoxystrobin metabolite M8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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